2-((2-Bromopyrimidin-4-yl)amino)acetic acid 2-((2-Bromopyrimidin-4-yl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17541191
InChI: InChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10)
SMILES:
Molecular Formula: C6H6BrN3O2
Molecular Weight: 232.03 g/mol

2-((2-Bromopyrimidin-4-yl)amino)acetic acid

CAS No.:

Cat. No.: VC17541191

Molecular Formula: C6H6BrN3O2

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Bromopyrimidin-4-yl)amino)acetic acid -

Specification

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
IUPAC Name 2-[(2-bromopyrimidin-4-yl)amino]acetic acid
Standard InChI InChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10)
Standard InChI Key HWJVNGYNVTVGGN-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1NCC(=O)O)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrimidine ring substituted with a bromine atom at position 2 and an aminoacetic acid moiety at position 4. Its molecular formula is C6H7BrN4O2\text{C}_6\text{H}_7\text{BrN}_4\text{O}_2, with a molecular weight of 259.05 g/mol . The pyrimidine core adopts a planar configuration, while the acetic acid group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Spectral Characterization

  • NMR: Predicted 1H^1\text{H}-NMR signals include a singlet for the acetic acid protons (δ\delta 3.8–4.2 ppm) and deshielded aromatic protons on the pyrimidine ring (δ\delta 8.1–8.5 ppm) .

  • IR: Stretching vibrations at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O) and 3300cm1\sim 3300 \, \text{cm}^{-1} (N-H) confirm the presence of carboxylic acid and amine groups .

Synthesis and Optimization Strategies

Nucleophilic Substitution

Bromination of 4-aminopyrimidine derivatives using N\text{N}--bromosuccinimide (NBS) in CH2Cl2\text{CH}_2\text{Cl}_2 yields 2-bromo-4-aminopyrimidine intermediates, which are subsequently alkylated with bromoacetic acid under basic conditions . Typical yields range from 45–60% after purification by recrystallization .

Example Protocol

  • Dissolve 4-aminopyrimidine (1.0 eq) in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2.

  • Add NBS (1.2 eq) and stir at 0°C for 4 hr.

  • Quench with NaHSO3_3, extract with EtOAc, and concentrate.

  • React intermediate with bromoacetic acid (1.5 eq) in DMF\text{DMF}/K2 _2CO3_3 at 50°C for 12 hr.

  • Isolate product via column chromatography (SiO2_2, hexane/EtOAc 3:1) .

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times by 70% compared to conventional methods, achieving 68% yield with >95% purity .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point198–202°C (decomp.)DSC
LogP (Partition Coefficient)1.2 ± 0.1HPLC
Aqueous Solubility (25°C)2.3 mg/mLShake-flask
pKa (Carboxylic Acid)3.8Potentiometric

The compound exhibits moderate lipophilicity, making it suitable for cell permeability in drug design .

Biological and Pharmacological Applications

Anticancer Activity

Structural analogs, such as 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives, demonstrate potent inhibition of cancer cell lines (IC50_{50} = 1.2–4.8 μM against MCF-7 and A549) . Molecular docking studies suggest the bromine atom enhances binding affinity to kinase ATP pockets by forming halogen bonds .

Enzyme Inhibition

The acetic acid moiety facilitates interactions with metalloproteases, as evidenced by 75% inhibition of MMP-9 at 10 μM concentration in computational models .

Future Directions

  • Drug Delivery Systems: Encapsulation in PEGylated liposomes to improve bioavailability .

  • Catalysis: Use as a ligand in palladium-catalyzed cross-coupling reactions .

  • Polymer Chemistry: Incorporation into conductive polymers for biosensing applications .

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